molecular formula C12H16BNO4 B130391 3-Nitrophenylboronic acid pinacol ester CAS No. 68716-48-3

3-Nitrophenylboronic acid pinacol ester

Cat. No.: B130391
CAS No.: 68716-48-3
M. Wt: 249.07 g/mol
InChI Key: JWEAFTZTLIGAQU-UHFFFAOYSA-N
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Description

3-Nitrophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C12H16BNO4. It is a derivative of boronic acid and is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations .

Mechanism of Action

Target of Action

3-Nitrophenylboronic acid pinacol ester, also known as 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane, is a type of boronic ester . Boronic esters are highly valuable building blocks in organic synthesis Boronic esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a process where the boron moiety is removed from the boronic ester . This compound undergoes catalytic protodeboronation, utilizing a radical approach .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction allows the formation of a new carbon-carbon bond, which is a fundamental process in organic chemistry . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not . This could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds . In addition, the compound can be used in the synthesis of aryl azides, arylation of allylic chlorides, synthesis of RNA conjugates, alkoxycarbonylation, synthesis of mTOR and PI3K inhibitors as antitumor agents, and electrooxidative synthesis of biaryls .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Safety and Hazards

3-Nitrophenylboronic acid pinacol ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Future Directions

While the current applications of 3-Nitrophenylboronic acid pinacol ester are significant, there is potential for further exploration in its use in organic synthesis. The development of more efficient protocols for the deboronation of alkyl boronic esters, for instance, could open up new possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrophenylboronic acid pinacol ester typically involves the reaction of 3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran at elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Nitrophenylboronic acid pinacol ester
  • 2-Methoxyphenylboronic acid pinacol ester
  • 3-Aminophenylboronic acid pinacol ester

Comparison: 3-Nitrophenylboronic acid pinacol ester is unique due to its nitro group, which can influence its reactivity and stability. Compared to other boronic esters, it may exhibit different electronic and steric properties, affecting its performance in various reactions .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10(8-9)14(15)16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEAFTZTLIGAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460569
Record name 3-Nitrophenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68716-48-3
Record name 3-Nitrophenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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